molecular formula C12H14N2O B13360357 (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol

Cat. No.: B13360357
M. Wt: 202.25 g/mol
InChI Key: LYDBQGSFVDOEKM-PIJUOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is a chiral chemical compound featuring a benzimidazole heterocycle linked to a cyclopentanol ring. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of potential biological activities. This specific molecule, with its defined (1R) stereocenter, is of significant interest for research applications, particularly in the synthesis of novel chiral ligands, catalysts, and for exploration as a building block in pharmaceutical development. Benzimidazole derivatives are extensively investigated for their antimicrobial, anticancer, and antihypertensive properties, among others. The presence of both hydrogen bond donor and acceptor sites within the molecule makes it a versatile intermediate for constructing more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(1R)-2-(benzimidazol-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H14N2O/c15-12-7-3-6-11(12)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8,11-12,15H,3,6-7H2/t11?,12-/m1/s1

InChI Key

LYDBQGSFVDOEKM-PIJUOVFKSA-N

Isomeric SMILES

C1C[C@H](C(C1)N2C=NC3=CC=CC=C32)O

Canonical SMILES

C1CC(C(C1)O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent(s) Catalyst/Base Temperature Reaction Time Yield (%) Notes
Condensation with Aldehydes o-Phenylenediamine + aromatic aldehydes Methanol, Ethanol Cobalt(II) acetylacetonate Room temperature 1–2 hours 80–97 Mild conditions, catalyst amount critical
Cyclocondensation with Camphoric Anhydride d-(+)-Camphoric anhydride + o-phenylenediamine Toluene + DMF None specified Reflux (~110 °C) Several hours High Retains stereochemistry, confirmed by X-ray
Stobbe Condensation + Cyclization Alkyl-substituted precursors Methanol, Ethanol, CH2Cl2 Potassium tert-butoxide, NaOEt 40–55 °C Hours Excellent Suitable for large scale, avoids hazardous reagents
Microwave-Assisted Synthesis N-phenyl-o-phenylenediamine + benzaldehyde Water, Ethyl acetate None specified Microwave heating ~25 minutes 93 Rapid, efficient, scalable

Comprehensive Research Findings and Analysis

  • Yield and Efficiency: The cobalt(II) acetylacetonate catalyzed condensation provides high yields at room temperature, making it energy-efficient and suitable for sensitive substrates. Microwave-assisted methods further reduce reaction times without sacrificing yield.

  • Stereochemical Control: The use of chiral cyclopentane precursors such as d-(+)-camphoric anhydride ensures the retention of stereochemistry in the final product, which is crucial for biological activity.

  • Scalability and Safety: Methods employing Stobbe condensation and base-mediated cyclizations avoid dangerous reagents and complex separations, favoring industrial-scale synthesis.

  • Structural Confirmation: X-ray crystallography has been employed to confirm the stereochemical integrity and molecular structure of the synthesized compounds, validating the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzoimidazole Core

Acetohydrazide Derivatives
  • Example Compounds : 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-N’-(arylmethylene)acetohydrazide derivatives (1–12) .
  • Key Differences: These compounds replace the cyclopentanol group with an acetohydrazide chain. The hydrazide linkage allows for Schiff base formation with aromatic aldehydes, enhancing structural diversity.
Acetic Acid Derivatives
  • Example Compound : 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives .
  • Key Differences: A benzylthio (-S-benzyl) group and carboxylic acid substituent replace the cyclopentanol.
Methanone and Oxadiazole Derivatives
  • Example Compounds: (E)-(1H-benzo[d]imidazol-1-yl)(4-((substituted benzylidene)amino)phenyl)methanone . 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide .
  • Key Differences: Methanone and oxadiazole moieties introduce ketone and heterocyclic groups, respectively, which influence electronic properties and metabolic stability.
Trifluoromethyl-Benzoic Acid Derivatives
  • Example Compound : 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) .
  • Key Differences : A trifluoromethyl (-CF₃) group and benzoic acid substituent enhance hydrophobicity and acidity. The CF₃ group aids in NMR-based structural analysis .
  • Applications : Used as chiral derivatizing agents (CDAs) due to reduced structural flexibility compared to arylmethoxyacetic acids .

Stereochemical and Conformational Comparisons

  • (1R)-Configuration: The stereochemistry at the cyclopentanol carbon in the target compound may influence binding affinity in chiral environments, a feature absent in non-chiral analogs like TBBA .
  • Cyclopentane vs. Linear Chains : Compounds such as 2-(1H-benzo[d]imidazol-1-yl)ethanamine or propan-1-amine derivatives employ flexible alkyl chains instead of the rigid cyclopentane ring, altering conformational entropy and target interactions.

Biological Activity

(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is a compound characterized by its unique structural features, which include a cyclopentanol backbone linked to a benzimidazole moiety. This structural arrangement is significant as it suggests potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound features a chiral center at the cyclopentanol position, which contributes to its stereochemical uniqueness. The presence of the benzimidazole ring is noteworthy, as many derivatives of this structure are known for their therapeutic applications, including anti-parasitic and anti-cancer activities.

Structural Component Description
Cyclopentanol Backbone Provides a chiral center, influencing biological activity.
Benzimidazole Moiety Associated with various pharmacological effects, including anti-cancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Compounds containing benzimidazole structures have been linked to anticancer effects. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Binding Affinity : Interaction studies indicate that this compound has a significant binding affinity to various biological targets, which could lead to modulation of their activity. This interaction is crucial for its potential therapeutic applications.
  • Cellular Pathways : Preliminary studies suggest that the compound may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : Research involving cancer cell lines has demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For example, compounds derived from benzimidazole have shown effectiveness against various cancer types, including breast and colon cancer.
  • Animal Models : In vivo studies have indicated that benzimidazole derivatives can reduce tumor growth in animal models, suggesting that this compound may exhibit similar effects.
  • Pharmacokinetics and Toxicity : Evaluations of pharmacokinetic profiles reveal that compounds with benzimidazole moieties often have favorable absorption and distribution characteristics, though toxicity profiles must be thoroughly assessed.

Q & A

What are the optimized synthetic routes for (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol, and how do reaction conditions influence enantiomeric purity?

Answer:
Synthesis typically involves cyclopentanol derivatives coupled with benzimidazole precursors. For example, oxidation of (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol using Dess–Martin periodinane (DMP) in methylene chloride at 4°C yields aldehydes, which can be further functionalized . Enantiomeric purity is critical for biological activity; asymmetric catalysis or chiral resolution methods (e.g., chiral HPLC) should be employed. Reaction temperature, solvent polarity, and catalyst choice (e.g., Ru-complexes for oxidation) directly impact stereoselectivity. Evidence suggests that low temperatures (4°C) reduce racemization .

How can computational methods (e.g., DFT) predict the biological activity and electronic properties of this compound?

Answer:
Density Functional Theory (DFT) studies analyze molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps to predict reactivity and binding affinity. For benzimidazole derivatives, DFT simulations correlate with antifungal activity by modeling interactions with fungal cytochrome P450 enzymes . Advanced software (Gaussian, ORCA) can optimize the compound's geometry and calculate dipole moments, aiding in solubility predictions. For example, a lower HOMO-LUMO gap (∼4.5 eV) suggests higher reactivity toward electrophilic targets .

What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:

  • 1H/13C NMR : Peaks for cyclopentanol protons (δ 1.5–2.5 ppm) and benzimidazole aromatic protons (δ 7.0–8.5 ppm) confirm structure .
  • FT-IR : Stretching vibrations for -OH (∼3200 cm⁻¹) and C=N (∼1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 245.1294) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry; bond lengths (e.g., C-O ∼1.43 Å) and torsion angles confirm the (1R) configuration .

How do structural modifications (e.g., substituents on benzimidazole) affect antifungal activity?

Answer:
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzimidazole ring enhance antifungal potency by increasing membrane permeability. For example, biphenyl esters of similar derivatives exhibit MIC values of 0.5–2 µg/mL against Candida spp. . Conversely, bulky substituents on cyclopentanol reduce activity due to steric hindrance .

What are the key challenges in assessing this compound’s solubility and bioavailability?

Answer:

  • Log P : Predicted Log P (∼2.1) indicates moderate lipophilicity, requiring formulation with surfactants (e.g., Tween-80) for in vivo studies .
  • Aqueous Solubility : Low solubility (Log S ∼−3.2) necessitates co-solvents (DMSO:PBS mixtures) or nanoemulsion systems .
  • GI Absorption : Computational models (SwissADME) predict moderate absorption (∼65%), suggesting oral bioavailability challenges .

How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions (e.g., pH, serum content) or strain variability. For example, C. albicans susceptibility varies by >30% depending on incubation temperature . Mitigation strategies:

  • Standardize protocols (CLSI guidelines).
  • Use isogenic fungal strains to isolate resistance mechanisms.
  • Validate results with orthogonal assays (e.g., time-kill curves alongside MIC) .

What methodologies are recommended for evaluating metabolic stability and degradation pathways?

Answer:

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP3A4/2C9 isoforms are likely involved in oxidation .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Stability-Indicating HPLC : Develop methods with resolution >2.0 between peaks for parent and degradants .

How can enantiomeric purity be maintained during large-scale synthesis?

Answer:

  • Chiral Catalysts : Use Ru(II)-pybox complexes for asymmetric reductions, achieving ee >98% .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid resolves enantiomers .
  • Process Controls : Monitor ee via polarimetry or chiral HPLC at critical steps (e.g., after cyclization) .

What are the best practices for toxicity screening in preclinical studies?

Answer:

  • In vitro Cytotoxicity : Use HEK-293 or HepG2 cells; IC50 >50 µM suggests low toxicity .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
  • Acute Toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to rodents; observe for 14 days .

How do researchers validate molecular docking predictions for this compound?

Answer:

  • Crystallographic Validation : Compare docking poses (Glide, AutoDock) with X-ray structures of target-ligand complexes (e.g., CYP51-fungicide) .
  • Mutagenesis Studies : Introduce point mutations (e.g., CYP51-Y132H) and measure binding affinity shifts .
  • Thermodynamic Integration : Calculate binding free energies (ΔG) to confirm docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.